molecular formula C12H11Cl2N7O B14921321 N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14921321
M. Wt: 340.17 g/mol
InChI Key: BHMTXFDSQFACSY-UHFFFAOYSA-N
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Description

N~2~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring fused with a triazolopyrimidine moiety, which is further substituted with a carboxamide group. The presence of chlorine atoms and methyl groups adds to its unique chemical properties.

Preparation Methods

The synthesis of N2-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole ring. Common synthetic routes include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

N~2~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N2-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

N~2~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N2-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific substitution pattern and the presence of chlorine atoms, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H11Cl2N7O

Molecular Weight

340.17 g/mol

IUPAC Name

N-[(4,5-dichloro-1-methylpyrazol-3-yl)methyl]-N-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C12H11Cl2N7O/c1-19(6-7-8(13)9(14)20(2)17-7)11(22)10-16-12-15-4-3-5-21(12)18-10/h3-5H,6H2,1-2H3

InChI Key

BHMTXFDSQFACSY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)CN(C)C(=O)C2=NN3C=CC=NC3=N2)Cl)Cl

Origin of Product

United States

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